molecular formula C11H12N4O B14395236 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- CAS No. 89988-66-9

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)-

Cat. No.: B14395236
CAS No.: 89988-66-9
M. Wt: 216.24 g/mol
InChI Key: HUQKEYVKKIRFTQ-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a methyl group and a methylphenylamino group further modifies its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-thiouracil with polarized olefins in the presence of a catalyst such as ZnO nanoparticles. The reaction proceeds via a Michael addition mechanism, followed by cyclization to form the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazine ring.

Scientific Research Applications

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine-3,5(2H,4H)-dione, 4,6-dimethyl-: Another triazine derivative with different substituents.

    6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester: A related compound with a pyrimidine ring.

Uniqueness

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

89988-66-9

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

6-methyl-3-(N-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O/c1-8-10(16)12-11(14-13-8)15(2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,14,16)

InChI Key

HUQKEYVKKIRFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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